1-Methyl-4-(3-nitrobenzyl)piperazine
Overview
Description
1-Methyl-4-(3-nitrobenzyl)piperazine is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperazine, a heterocyclic amine, and features a nitrobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-nitrobenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is often purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: 1-Methyl-4-(3-aminobenzyl)piperazine.
Substitution: Various substituted benzyl derivatives.
Reduction: 1-Methyl-4-(3-aminobenzyl)piperazine.
Scientific Research Applications
1-Methyl-4-(3-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in the para position.
1-Methyl-4-(2-nitrobenzyl)piperazine: Nitro group in the ortho position.
1-Methyl-4-(3-aminobenzyl)piperazine: Reduced form of the nitro compound.
Uniqueness
1-Methyl-4-(3-nitrobenzyl)piperazine is unique due to the position of the nitro group, which influences its reactivity and interaction with biological targets. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho and para isomers .
Properties
IUPAC Name |
1-methyl-4-[(3-nitrophenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWROCIDLCOGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362420 | |
Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198281-54-8 | |
Record name | 1-Methyl-4-(3-nitrobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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